molecular formula C13H13NO2 B14386597 4-(1,3-Dioxolan-2-yl)-2-methylquinoline CAS No. 89587-03-1

4-(1,3-Dioxolan-2-yl)-2-methylquinoline

Cat. No.: B14386597
CAS No.: 89587-03-1
M. Wt: 215.25 g/mol
InChI Key: KQLJVKQLKQBQRS-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-2-methylquinoline is an organic compound that features a quinoline ring substituted with a 1,3-dioxolane moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methylquinoline typically involves the formation of the quinoline ring followed by the introduction of the 1,3-dioxolane moiety. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base to form the quinoline ring. The 1,3-dioxolane moiety can be introduced through acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to facilitate the acetalization process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)-2-methylquinoline is unique due to the combination of the quinoline ring and the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89587-03-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-methylquinoline

InChI

InChI=1S/C13H13NO2/c1-9-8-11(13-15-6-7-16-13)10-4-2-3-5-12(10)14-9/h2-5,8,13H,6-7H2,1H3

InChI Key

KQLJVKQLKQBQRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3OCCO3

Origin of Product

United States

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